molecular formula C17H18F3N3OS B2595278 N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797900-52-7

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2595278
CAS No.: 1797900-52-7
M. Wt: 369.41
InChI Key: JEYYRWWULDJVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

Future Directions

The future directions for “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)propanamide” could involve further studies on its potential biological activities. The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
  • N-[1-(1,3-Oxazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide

Uniqueness

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to benzothiazole or oxazole analogs. This uniqueness can result in different biological activities and pharmacokinetic profiles, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)13-4-1-12(2-5-13)3-6-15(24)22-14-7-9-23(11-14)16-21-8-10-25-16/h1-2,4-5,8,10,14H,3,6-7,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYYRWWULDJVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.